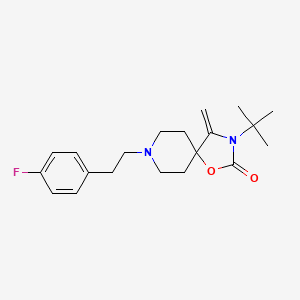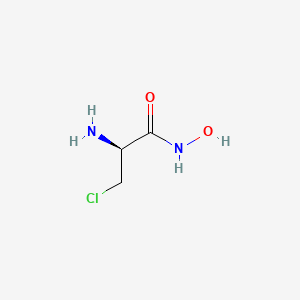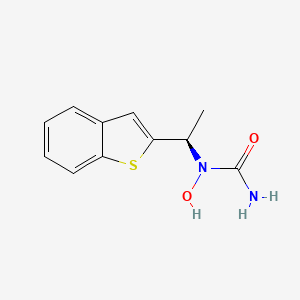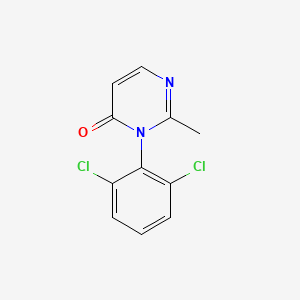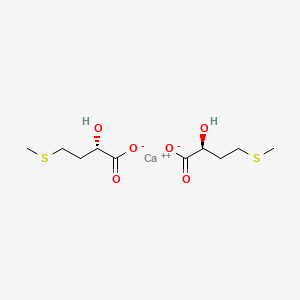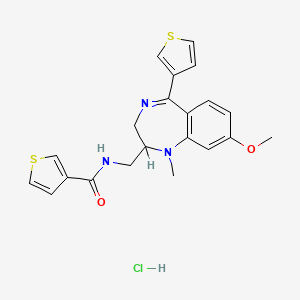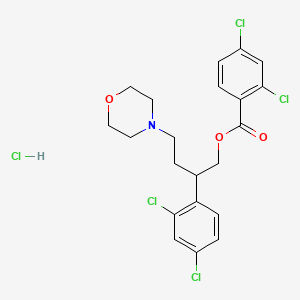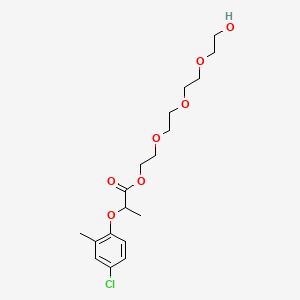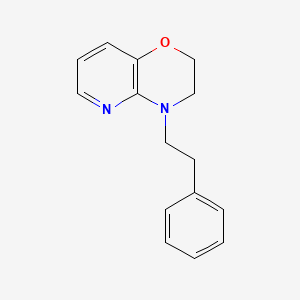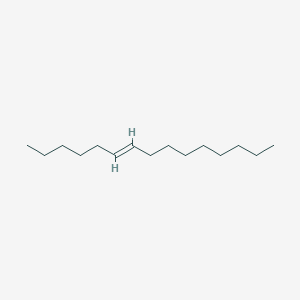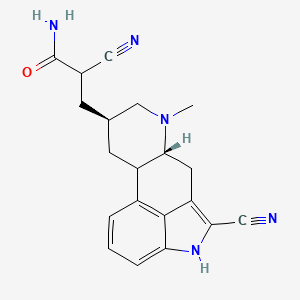
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- is a complex chemical compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are found in various natural sources, including fungi and plants. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- involves multiple steps, starting from basic ergoline structures. The process typically includes:
Formation of the Ergoline Skeleton: This is achieved through cyclization reactions involving indole derivatives.
Functional Group Modifications: Introduction of the propanamide group and dicyano functionalities is carried out using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反応の分析
Types of Reactions
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the double bonds and other reactive sites within the molecule.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular interactions.
類似化合物との比較
Similar Compounds
Ergine: Another ergoline derivative with known biological activities.
Lysergic Acid Diethylamide (LSD): A well-known psychoactive compound derived from ergoline.
Ergotamine: Used in medicine for its vasoconstrictive properties.
Uniqueness
Ergoline-8-propanamide, alpha,2-dicyano-6-methyl-, (8-beta)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
88133-25-9 |
|---|---|
分子式 |
C20H21N5O |
分子量 |
347.4 g/mol |
IUPAC名 |
3-[(6aR,9S)-5-cyano-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H21N5O/c1-25-10-11(5-12(8-21)20(23)26)6-14-13-3-2-4-16-19(13)15(7-18(14)25)17(9-22)24-16/h2-4,11-12,14,18,24H,5-7,10H2,1H3,(H2,23,26)/t11-,12?,14?,18-/m1/s1 |
InChIキー |
CKCCVCJQHYBNNC-UAUJMCIKSA-N |
異性体SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C#N)CC(C#N)C(=O)N |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C#N)CC(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




